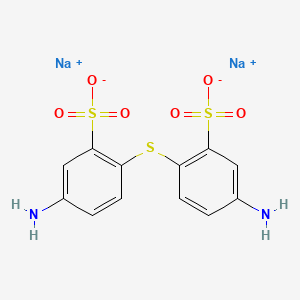
Disodium 2,2'-thiobis(5-aminobenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 289-061-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 289-061-4 involves specific synthetic routes that are tailored to its chemical structure. The exact synthetic routes and reaction conditions are typically proprietary and vary depending on the desired purity and application of the compound. Common methods may include multi-step organic synthesis involving reagents such as acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of EINECS 289-061-4 is usually carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: EINECS 289-061-4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
EINECS 289-061-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of EINECS 289-061-4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on its chemical structure and the biological system in which it is used .
類似化合物との比較
EINECS 289-061-4 can be compared with other similar compounds in terms of its chemical structure and applications. Similar compounds include:
EINECS 298-041-4: Known for its use in chromatography and pharmacokinetics.
EINECS 234-985-5: Utilized in industrial applications such as coatings and polymers.
The uniqueness of EINECS 289-061-4 lies in its specific chemical properties and the range of applications it offers in various fields .
特性
CAS番号 |
85959-66-6 |
|---|---|
分子式 |
C12H10N2Na2O6S3 |
分子量 |
420.4 g/mol |
IUPAC名 |
disodium;5-amino-2-(4-amino-2-sulfonatophenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C12H12N2O6S3.2Na/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20;;/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChIキー |
PVICHGFKYYNPPN-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])SC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


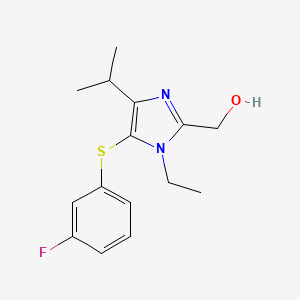
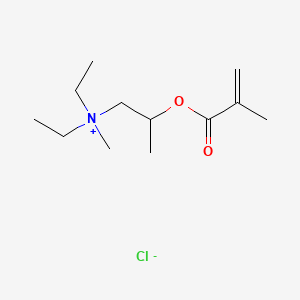
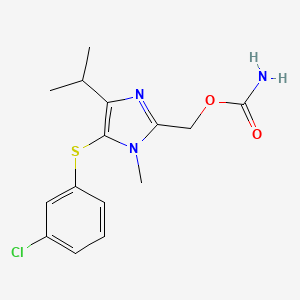
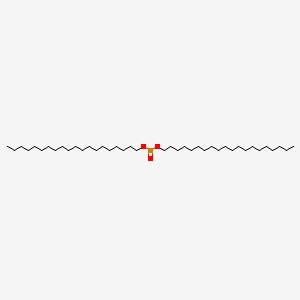
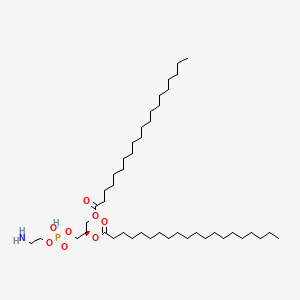
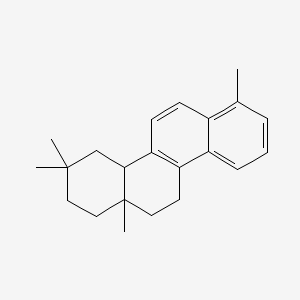
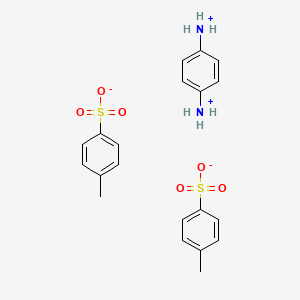
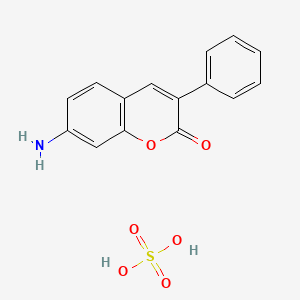
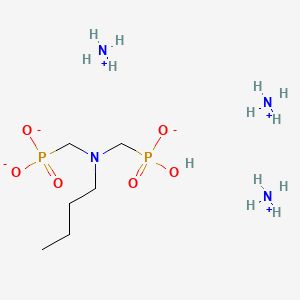

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)



